Dual CCK-B/CCK-A Receptor Affinity Retention vs. Sulfated Tyrosine Analogs
In a direct head-to-head comparison, incorporation of p-carboxymethyl-phenylalanine (pCMF) into a CCK8-derived peptide conferred dual high-affinity binding. Unlike the native sulfated tyrosine (Tyr-SO₃H) analog, which typically shows selectivity for CCK-B, the pCMF-containing peptide uniquely retained strong affinity for CCK-A receptors. This was demonstrated in a competitive radioligand binding assay using rat pancreatic membranes (CCK-A) and brain membranes (CCK-B) [1].
| Evidence Dimension | Receptor binding affinity (Inhibitory constant, Ki) |
|---|---|
| Target Compound Data | CCK-B Ki ≈ 3-11 nM; CCK-A Ki ≈ 20 nM (as pCMF-containing CCK8 analog) |
| Comparator Or Baseline | Ac[Phe(p-CH₂SO₃H)²⁷, Nle²⁸, Nle³¹]-CCK27-33 (Sulfated Tyr analog): Primarily CCK-B selective (Ki ~nM range), loss of CCK-A affinity. |
| Quantified Difference | pCMF analog uniquely retains CCK-A receptor affinity with a Ki of approximately 20 nM, whereas the sulfated tyrosine comparator does not demonstrate this dual affinity profile. |
| Conditions | Competitive binding assay on rat pancreatic acinar cells (CCK-A) and brain cortical membranes (CCK-B). |
Why This Matters
For researchers investigating cholecystokinin physiology or developing CCK receptor-targeted agents, this compound is essential to achieve combined CCK-A and CCK-B agonism, a functional profile not attainable with native sulfated tyrosine analogs.
- [1] McCort-Tranchepain, I., Ficheux, D., et al. (1992). Replacement of Tyr-SO3H by a p-carboxymethyl-phenylalanine in a CCK8-derivative preserves its high affinity for CCK-B receptor. International Journal of Peptide and Protein Research, 39(1), 48-57. View Source
